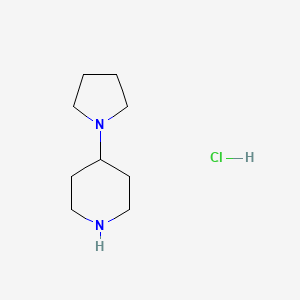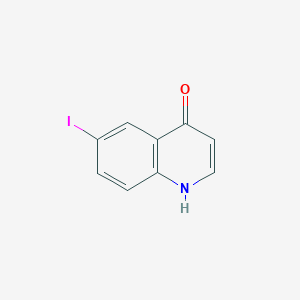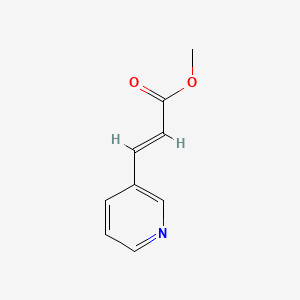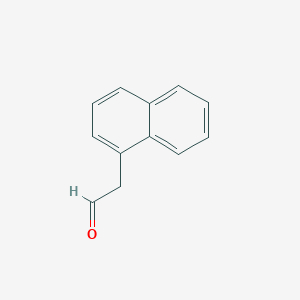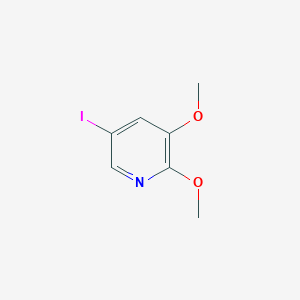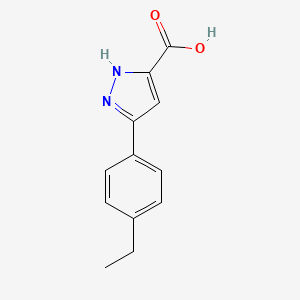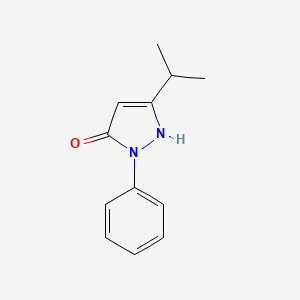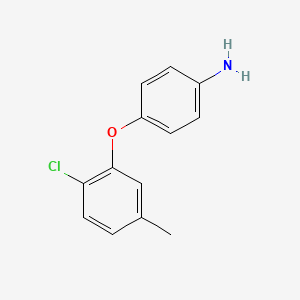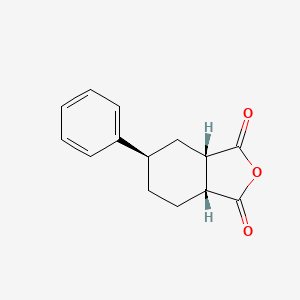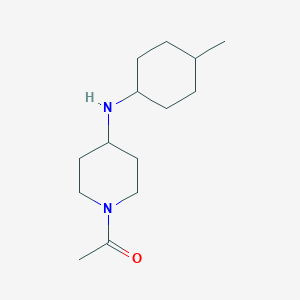![molecular formula C8H8ClN B3022084 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 54664-55-0](/img/structure/B3022084.png)
4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Descripción general
Descripción
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic organic compound with a fused cyclopenta and pyridine ring structure, and a chlorine atom attached to the fourth carbon of the cyclopenta ring . It is a colorless to yellow solid or liquid .
Synthesis Analysis
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation .Molecular Structure Analysis
The molecular structure of this compound consists of a fused cyclopenta and pyridine ring structure, with a chlorine atom attached to the fourth carbon of the cyclopenta ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives include the Knoevenagel condensation with aldehydes, the Stork alkylation with enamine, and intramolecular cyclotransamination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 234℃, a density of 1.241, and a flash point of 118℃ . It is stored under inert gas (nitrogen or Argon) at 2-8°C .Aplicaciones Científicas De Investigación
Pharmaceutical and Chemical Synthesis
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine and its derivatives have notable applications in pharmaceuticals and chemical synthesis. This compound is particularly used as a side-chain in the production of fourth-generation Cefpirome, an antibiotic. The compound's synthesis methods, such as the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, are crucial, with the acrolein route yielding up to 87.4%, indicating its potential for development (Fu Chun, 2007).
X-ray Crystallography
X-ray crystallography studies have been conducted on various derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine to determine their molecular structures. These studies are essential in understanding the compound's chemical behavior and potential applications in fields like material science and drug development (A. Moustafa & A. S. Girgis, 2007).
Novel Synthesis Methods
Innovative multicomponent synthesis methods have been developed for derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine. These methods involve the condensation of various chemicals, leading to the formation of new heterocycles. The study of these heterocycles' structures has expanded the understanding of chemical bonding and molecular interactions (I. V. Dyachenko et al., 2020).
Catalysis and Polymer Chemistry
Research has been conducted on imino-cyclopenta[b]pyridyl-nickel precatalysts, highlighting their use in producing highly branched unsaturated polyethylenes. These findings are significant for the polymer industry, where the synthesis of advanced materials with unique properties is of great interest (Youfu Zhang et al., 2017).
Green Chemistry
In the field of green chemistry, the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues has been achieved using environmentally friendly methods. This approach underscores the importance of sustainable practices in chemical synthesis, offering high yield and chemoselectivity while minimizing environmental impact (Lanhui Ren et al., 2015).
Safety and Hazards
The safety information for 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine includes hazard statements H315, H319, H335, and precautionary statements P261, P305, P338, P351 . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Mecanismo De Acción
Mode of Action
It’s known that the compound undergoes a series of reactions, including intramolecular cyclotransamination . This process leads to the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .
Biochemical Pathways
The compound is known to be involved in multicomponent condensation reactions . These reactions could potentially affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
The compound is known to be a solid or liquid at room temperature , which could influence its bioavailability and pharmacokinetic profile.
Result of Action
Derivatives of the compound have been found to exhibit a wide spectrum of biological activity . These activities include hypoglycemic activity, antagonism of calcium channels, and inhibition of protein kinase FGFR1 .
Action Environment
The action of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine can be influenced by various environmental factors. For instance, the compound’s inhibition efficiency has been found to be superior in the presence of 1.0 mM CAPD-1 . This suggests that the compound’s action, efficacy, and stability could be influenced by the concentration of other compounds in its environment .
Propiedades
IUPAC Name |
4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-7-4-5-10-8-3-1-2-6(7)8/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDLNAWHTASKKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480303 | |
| Record name | 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54664-55-0 | |
| Record name | 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


